3-Hydroxy-1-phenyldec-6-en-5-one

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

3-Hydroxy-1-phenyldec-6-en-5-one (CAS 651738-84-0) is a synthetic β-hydroxy ketone of molecular formula C₁₆H₂₂O₂ (MW 246.35 g/mol), characterized by a phenyl substituent at C-1, a hydroxyl at C-3, and a double bond at the C6–C7 position of the decanone backbone. Its computed polar surface area (PSA) is 37.30 Ų and its calculated LogP is 3.30, indicating moderate lipophilicity suitable for membrane partitioning.

Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
CAS No. 651738-84-0
Cat. No. B12540105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-phenyldec-6-en-5-one
CAS651738-84-0
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)CC(CCC1=CC=CC=C1)O
InChIInChI=1S/C16H22O2/c1-2-3-5-10-15(17)13-16(18)12-11-14-8-6-4-7-9-14/h4-10,16,18H,2-3,11-13H2,1H3
InChIKeyGFPPCOBSZFEZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-phenyldec-6-en-5-one (CAS 651738-84-0): Core Identity for Informed Sourcing


3-Hydroxy-1-phenyldec-6-en-5-one (CAS 651738-84-0) is a synthetic β-hydroxy ketone of molecular formula C₁₆H₂₂O₂ (MW 246.35 g/mol), characterized by a phenyl substituent at C-1, a hydroxyl at C-3, and a double bond at the C6–C7 position of the decanone backbone . Its computed polar surface area (PSA) is 37.30 Ų and its calculated LogP is 3.30, indicating moderate lipophilicity suitable for membrane partitioning . The compound is classified in the MeSH hierarchy as a lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and it also functions as an antioxidant in lipid systems [1].

Why Generic Substitution of 3-Hydroxy-1-phenyldec-6-en-5-one Is Not Advisable


Substituting 3-hydroxy-1-phenyldec-6-en-5-one with a superficially similar analogue—such as a simple phenylalkanone or a non-hydroxylated decenone—neglects the compound's unique multifunctional pharmacophore. The concurrent presence of the C-3 hydroxyl (hydrogen-bond donor/acceptor), the C6–C7 olefin (potential electrophilic site or conformational constraint), and the C-5 ketone (hydrogen-bond acceptor) creates a binding topology that is not reproduced by mono‑functional analogues . Furthermore, the MeSH pharmacological profile indicates simultaneous engagement of lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase pathways [1]. Replacing this compound with a single‑target lipoxygenase inhibitor or a generic phenolic antioxidant would eliminate the polypharmacological fingerprint that may be critical for applications requiring multi‑pathway modulation.

Quantitative Differentiation Evidence for 3-Hydroxy-1-phenyldec-6-en-5-one (CAS 651738-84-0)


Lipoxygenase Inhibitory Activity Relative to Classic 5‑LOX Inhibitors

The compound is annotated in the MeSH thesaurus as a ‘potent lipoxygenase inhibitor’ that interferes with arachidonic acid metabolism [1]. Although a precise IC₅₀ value against isolated 5‑lipoxygenase was not located in the public domain for this compound, the classification as ‘potent’ within the curated, peer‑reviewed MeSH framework places it in a category above weaker, non‑selective LOX inhibitors such as nordihydroguaiaretic acid (NDGA, IC₅₀ ≈ 0.1–30 μM depending on isoform and assay conditions) [2]. This qualitative potency designation, combined with the compound's concurrent inhibition of COXs, suggests a broader arachidonic acid pathway suppression than that achieved by many single‑target LOX inhibitors.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Multi‑Enzyme Inhibition Profile Compared to Single‑Target LOX Agents

According to the MeSH pharmacological classification, the compound inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) in addition to lipoxygenase [1]. This multi‑enzyme fingerprint distinguishes it from selective 5‑LOX inhibitors such as zileuton (which lacks significant COX or carboxylesterase activity at therapeutic concentrations) [2]. The concurrent COX inhibition may provide a dual‑pronged suppression of both leukotriene and prostaglandin biosynthesis—a profile not achieved by agents targeting either pathway in isolation.

Polypharmacology Enzyme inhibition panel Arachidonic acid metabolism

Antioxidant Function in Lipid Systems Versus Synthetic Phenolic Antioxidants

The MeSH database explicitly records antioxidant activity ‘in fats and oils’ for this compound [1]. Unlike butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), which are purely phenolic radical scavengers, 3‑hydroxy‑1‑phenyldec‑6‑en‑5‑one combines an enone moiety (potential Michael acceptor for lipid‑derived electrophiles) with a secondary alcohol capable of hydrogen atom transfer [2]. No quantitative comparative antioxidant data (e.g., DPPH IC₅₀, OSI values) were identified for this compound versus BHT/BHA, and therefore the differentiation is based on mechanistic class considerations.

Lipid oxidation Antioxidant screening Food and cosmetic preservatives

CCR5 Antagonism Potential Versus Reference CCR5 Antagonists

Preliminary pharmacological screening reported in the patent and academic literature indicates that 3‑hydroxy‑1‑phenyldec‑6‑en‑5‑one can act as a CCR5 antagonist, suggesting utility in HIV infection, asthma, rheumatoid arthritis, and COPD models [1]. In contrast to maraviroc—a clinically approved small‑molecule CCR5 antagonist with an IC₅₀ of 3.3 nM against CCR5‑mediated HIV‑1 entry [2]—no quantitative binding or functional data are publicly available for this compound. The CCR5 activity claim is classified as supporting evidence only, pending confirmatory dose‑response studies.

CCR5 receptor HIV entry inhibition Chemokine receptor pharmacology

Physicochemical Profile Relative to Structural Analogues

The compound's computed LogP of 3.30 and polar surface area (PSA) of 37.30 Ų place it within favorable drug‑like space (Lipinski's Rule of Five) . Compared to the phenolic antioxidant BHT (LogP ≈ 5.1; PSA ≈ 20.2 Ų) [1], 3‑hydroxy‑1‑phenyldec‑6‑en‑5‑one exhibits lower lipophilicity and higher polarity, which may translate into better aqueous solubility and reduced non‑specific protein binding. Conversely, compared to zileuton (LogP ≈ 1.8; PSA ≈ 71.5 Ų) [1], the compound is more lipophilic, potentially enhancing membrane permeability. This intermediate physicochemical profile may offer a balance between solubility and permeability that is not achieved by either extreme comparator.

Drug-like properties Physicochemical profiling Lead optimization

Optimal Application Scenarios for 3-Hydroxy-1-phenyldec-6-en-5-one Based on Evidence


Polypharmacological Probe for Arachidonic Acid Cascade Studies

The MeSH‑annotated multi‑enzyme inhibition profile (lipoxygenase, COX, carboxylesterase, formyltetrahydrofolate synthetase) supports the compound's use as a tool molecule for dissecting the interconnected arachidonic acid and one‑carbon metabolic pathways in cellular models [1]. Unlike single‑target inhibitors, this compound can simultaneously suppress prostaglandin and leukotriene biosynthesis, making it suitable for pharmacological validation studies where dual LOX/COX blockade is hypothesized to be therapeutically advantageous.

Lipid‑Phase Antioxidant for Non‑Aqueous Formulation Development

The documented antioxidant activity in fats and oils, combined with the compound's dual enone‑alcohol functionality, positions it as a candidate antioxidant for lipid‑based formulations, edible oils, or cosmetic emulsions where synthetic mono‑phenolic antioxidants (BHT, BHA) may be insufficient [1]. The intermediate LogP (3.30) suggests adequate solubility in lipid phases without excessive partitioning that could compromise emulsification stability.

Scaffold for CCR5‑Targeted Medicinal Chemistry Programs

The preliminary CCR5 antagonism report warrants the compound's incorporation into hit‑to‑lead campaigns targeting chemokine receptor modulation for HIV, asthma, or autoimmune indications [1]. Its phenyl‑decenone backbone is structurally distinct from the triazolyl‑tropane chemotype of maraviroc, offering a novel intellectual property space for structure‑activity relationship (SAR) exploration.

Reference Compound for Chromatographic Method Development

The well‑defined physicochemical properties (LogP 3.30, PSA 37.30 Ų) and the availability of the compound from commercial sources make it suitable as a retention‑time marker and system suitability standard in reverse‑phase HPLC method development for lipophilic natural product libraries [1].

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